molecular formula C16H17ClN2O2 B8369231 Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate

Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate

Cat. No. B8369231
M. Wt: 304.77 g/mol
InChI Key: MHVJAGHPCVDJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07304071B2

Procedure details

4-(5-Chloro-2-fluoropyridin-4-yl)-benzoic acid methyl ester (90 mg, 0.34 mmol) was dissolved in DMSO in a screw cap tube and 0.5 mL isopropylamine was added. The tube was sealed and heated to 90° C. for 2 days. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated to an oil, which was purified by chromatography on silica (EtOAc 0 to 20%/hexanes) to give 70 mg of 4-(5-chloro-2-isopropylamino-pyridin-4-yl)-benzoic acid methyl ester, 0.23 mmol, 67% yield. 1H NMR 500 MHz (CDCl3): 8.08 (m, 3H), 7.45 (d, 2H), 6.22 (s, 1H), 4.37 (d, 1H), 3.88 (s, 3H), 3.80 (m, 1H), 1.17 (d, 6H).
Name
4-(5-Chloro-2-fluoropyridin-4-yl)-benzoic acid methyl ester
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:15]([Cl:16])=[CH:14][N:13]=[C:12](F)[CH:11]=2)=[CH:6][CH:5]=1.[CH:19]([NH2:22])([CH3:21])[CH3:20]>CS(C)=O.O>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:15]([Cl:16])=[CH:14][N:13]=[C:12]([NH:22][CH:19]([CH3:21])[CH3:20])[CH:11]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
4-(5-Chloro-2-fluoropyridin-4-yl)-benzoic acid methyl ester
Quantity
90 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C1=CC(=NC=C1Cl)F)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cap tube
CUSTOM
Type
CUSTOM
Details
The tube was sealed
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica (EtOAc 0 to 20%/hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C1=CC(=NC=C1Cl)NC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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